2-Cyclopentyl-2-hydroxyacetonitrile
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Overview
Description
2-Cyclopentyl-2-hydroxyacetonitrile is an organic compound with the molecular formula C7H11NO. It is characterized by a cyclopentyl group attached to a hydroxyacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-hydroxyacetonitrile typically involves the reaction of cyclopentanone with hydrocyanic acid in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl ketone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.
Scientific Research Applications
2-Cyclopentyl-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopentylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
Cyclopentanol: Contains a hydroxy group but lacks the nitrile group, resulting in different chemical behavior.
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHMXFSHMWZLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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